molecular formula C16H13F2N3O B2960421 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide CAS No. 727661-70-3

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2960421
CAS No.: 727661-70-3
M. Wt: 301.297
InChI Key: JHIKKMSIBAJBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide is a synthetic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or acid chloride. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions . The resulting intermediate is then reacted with 2,6-difluorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its enhanced biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-10-4-3-5-11(18)15(10)16(22)19-9-8-14-20-12-6-1-2-7-13(12)21-14/h1-7H,8-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIKKMSIBAJBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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